

Synthesis and Characterization of 3-Iodo-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-4-nitroanisole**

Cat. No.: **B1333487**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

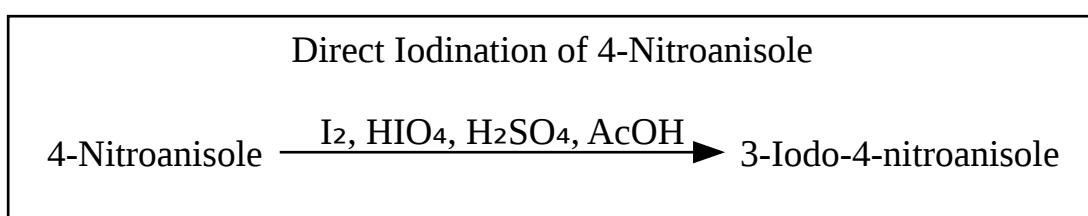
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **3-Iodo-4-nitroanisole**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols for two synthetic routes, presents key characterization data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Compound Overview

3-Iodo-4-nitroanisole (also known as 4-Iodo-3-nitroanisole) is an aromatic compound with the chemical formula $C_7H_6INO_3$. Its structure features a benzene ring substituted with an iodine atom, a nitro group, and a methoxy group. This substitution pattern makes it a versatile intermediate for introducing the iodo-nitro-anisole moiety into more complex molecules through various cross-coupling reactions.

Table 1: Physicochemical Properties of **3-Iodo-4-nitroanisole**

Property	Value	Reference
Molecular Formula	C ₇ H ₆ INO ₃	[1]
Molecular Weight	279.03 g/mol	[2]
Appearance	Yellow crystalline solid	[1]
Melting Point	78-82 °C	[1]
CAS Number	58755-70-7	[1]


Synthesis of 3-Iodo-4-nitroanisole

Two primary synthetic routes for the preparation of **3-Iodo-4-nitroanisole** are presented: the direct iodination of 4-nitroanisole and the Sandmeyer reaction starting from 3-amino-4-nitroanisole.

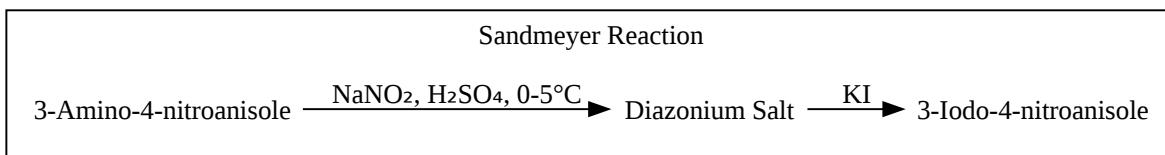
Route 1: Direct Iodination of 4-Nitroanisole

This method involves the direct electrophilic iodination of the commercially available starting material, 4-nitroanisole. The reaction is facilitated by an in-situ generated electrophilic iodine species.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Direct iodination of 4-nitroanisole.


Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroanisole (1.0 eq.).
- Reagent Addition: Add glacial acetic acid as the solvent, followed by iodine (I_2 , 0.5 eq.) and periodic acid dihydrate ($HIO_4 \cdot 2H_2O$, 0.2 eq.).
- Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4).
- Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
- Quenching: Add a saturated solution of sodium thiosulfate ($Na_2S_2O_3$) to quench any remaining iodine.
- Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a cold solution of sodium bicarbonate ($NaHCO_3$) to neutralize any remaining acid.
- Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure **3-Iodo-4-nitroanisole**.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This multi-step synthesis involves the diazotization of 3-amino-4-nitroanisole followed by the introduction of iodine.[3][4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis via Sandmeyer reaction.

Experimental Protocol:

Step 1: Diazotization of 3-Amino-4-nitroanisole

- Amine Solution: Dissolve 3-amino-4-nitroanisole (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5°C in a beaker placed in an ice bath.
- Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO_2 , 1.1 eq.) in cold water.
- Diazotization: Slowly add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0 and 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a change in color.

Step 2: Iodination

- Iodide Solution: Prepare a solution of potassium iodide (KI , 1.2 eq.) in water.
- Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
- Work-up and Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water.
- Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **3-Iodo-4-nitroanisole**.

Characterization Data

The synthesized **3-Iodo-4-nitroanisole** can be characterized using various spectroscopic techniques. The following tables summarize the expected data.

Table 2: ^1H NMR Spectral Data of **3-Iodo-4-nitroanisole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~3.9	s	3H	-OCH ₃

Note: Predicted chemical shifts based on the analysis of substituted aromatic compounds. The exact values may vary depending on the solvent and spectrometer frequency.

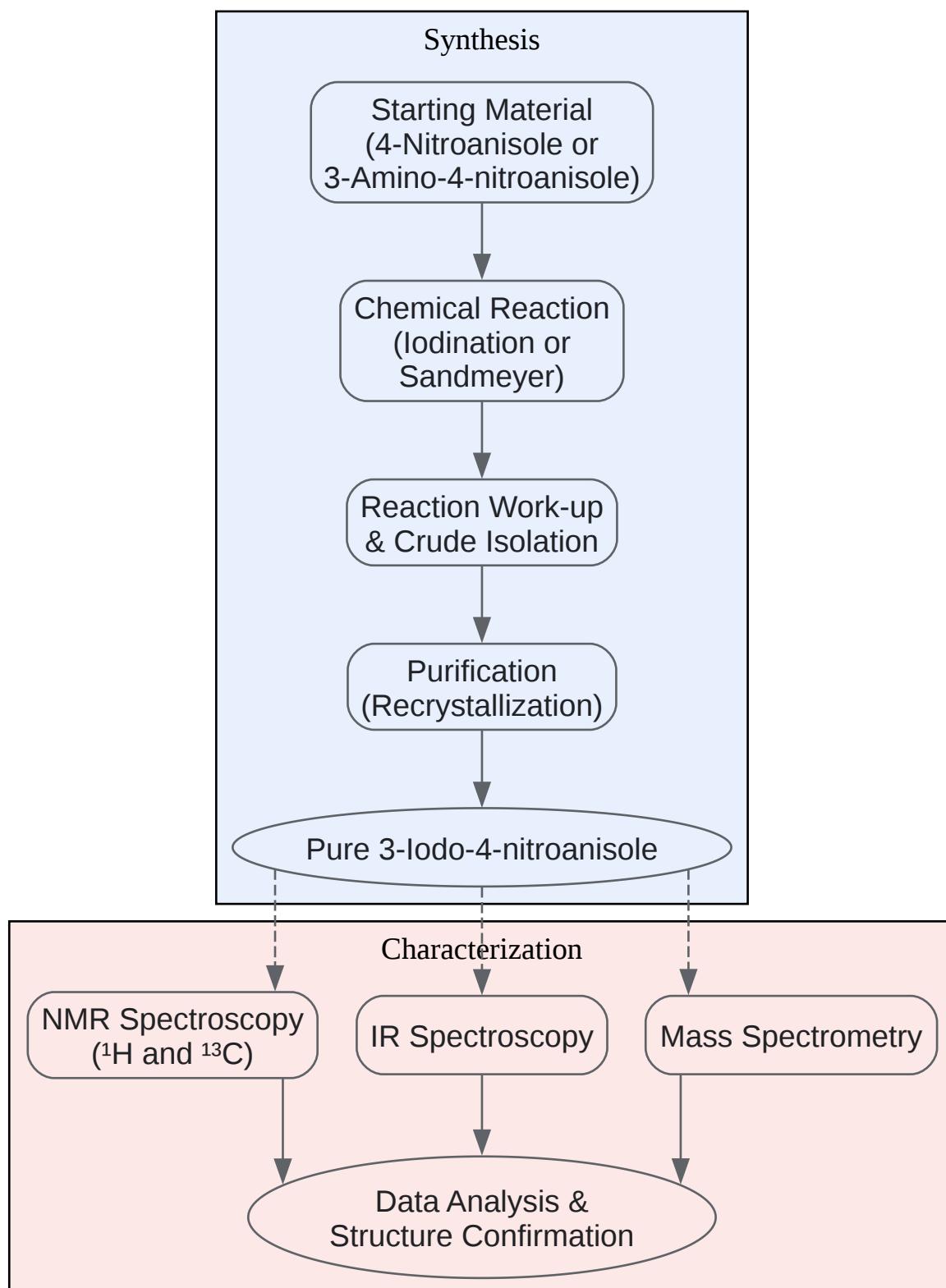
Table 3: ^{13}C NMR Spectral Data of **3-Iodo-4-nitroanisole**

Chemical Shift (δ , ppm)	Assignment
~163	C-OCH ₃
~148	C-NO ₂
~135	Ar-CH
~128	Ar-CH
~115	Ar-CH
~90	C-I
~57	-OCH ₃

Note: Predicted chemical shifts based on incremental calculations and data from similar structures.

Table 4: Infrared (IR) Spectroscopy Data of **3-Iodo-4-nitroanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1590, 1480	Medium-Strong	Aromatic C=C stretch
~1520, 1340	Strong	Asymmetric and symmetric NO ₂ stretch
~1260	Strong	Aryl-O-C stretch
~820	Strong	C-I stretch


Table 5: Mass Spectrometry (MS) Data of **3-Iodo-4-nitroanisole**

m/z	Relative Intensity (%)	Assignment
279	High	[M] ⁺ (Molecular Ion)
233	Moderate	[M - NO ₂] ⁺
127	Moderate	[I] ⁺
107	Moderate	[M - I - NO ₂] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.[2]

Experimental Workflow and Logic

The overall process for the synthesis and characterization of **3-Iodo-4-nitroanisole** can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

- **3-Iodo-4-nitroanisole:** May be harmful if swallowed, inhaled, or in contact with skin.[\[1\]](#)
- 4-Nitroanisole: Toxic and a potential carcinogen.
- Iodine: Corrosive and causes burns.
- Periodic Acid: A strong oxidizing agent.
- Concentrated Sulfuric Acid: Highly corrosive.
- Sodium Nitrite: Toxic and an oxidizing agent.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 3-Iodo-4-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1333487#synthesis-and-characterization-of-3-iodo-4-nitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com